N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperidine ring, a hydroxyethyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Reductive amination: This method involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group formed.
Industrial Production Methods: The industrial production of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form corresponding carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, where the carboxamide group is reduced to form amines.
Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and bases are typically used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride is used as a building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Piperidine derivatives are known for their activity as neurotransmitter modulators and enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group and carboxamide group play a crucial role in binding to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)piperidine: This compound lacks the carboxamide group, making it less versatile in chemical reactions.
2-Piperidinecarboxamide: This compound lacks the hydroxyethyl group, reducing its potential for hydrogen bonding and interaction with biological targets.
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide: This compound has a pyrrolidine ring instead of a piperidine ring, which affects its chemical reactivity and biological activity.
Uniqueness: N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride is unique due to the presence of both hydroxyethyl and carboxamide groups, which enhance its chemical versatility and biological activity. The piperidine ring provides structural stability and facilitates its use in various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-3-1-2-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHPVQJKCYHXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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